1-Isopropylpyrazole

Vue d'ensemble

Description

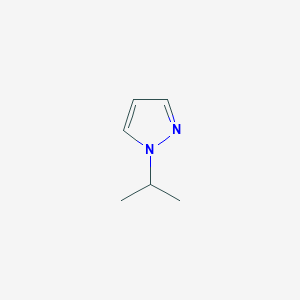

1-Isopropylpyrazole is an organic compound belonging to the pyrazole family. It is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The isopropyl group is attached to the nitrogen atom at the first position of the pyrazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

1-Isopropylpyrazole can be synthesized through several methods. One common synthetic route involves the reaction of pyrazole with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature . Another method involves the use of hydrazine and an appropriate ketone or aldehyde precursor, followed by cyclization to form the pyrazole ring .

Industrial production methods often employ green chemistry principles, utilizing water-based solvents and environmentally friendly catalysts to minimize the environmental impact .

Analyse Des Réactions Chimiques

1-Isopropylpyrazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the pyrazole ring .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Isopropylpyrazole has emerged as a crucial scaffold in the development of several therapeutic agents. Its derivatives exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibition properties.

Kinase Inhibitors

Recent studies have highlighted the role of this compound derivatives in inhibiting various kinases, which are vital targets in cancer therapy. For example:

- ASK1 Kinase Inhibition : A study demonstrated that modifications to the pyrazole ring led to potent ASK1 inhibitors, which are crucial in managing neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). The compound exhibited an IC50 value of 29 nM, indicating strong inhibitory activity against ASK1 .

- Aurora Kinase Inhibition : Another derivative was shown to inhibit Aurora B kinase, which is implicated in cell division and cancer progression. The structural modifications allowed for enhanced potency and selectivity against cancer cells .

| Compound Type | Target Kinase | IC50 (nM) | Notes |

|---|---|---|---|

| ASK1 Inhibitor | ASK1 | 29 | Modifications improved potency significantly |

| Aurora B Inhibitor | Aurora B | - | Effective against various cancer cell lines |

Anti-Cancer Agents

Several drugs containing pyrazole motifs have gained approval for clinical use:

- Crizotinib : An ALK inhibitor used for non-small cell lung carcinoma.

- Baricitinib : Approved for rheumatoid arthritis treatment.

- Erdafitinib : Investigated for multiple cancers including bladder cancer .

These drugs exemplify the potential of pyrazole derivatives in targeting specific pathways involved in tumorigenesis.

Synthetic Applications

This compound also plays a significant role in synthetic organic chemistry through its use as a building block in various reactions.

C–H Functionalization

The compound has been utilized in C–H bond arylation reactions, facilitating the synthesis of complex pyrazole derivatives with high regioselectivity. For instance:

- The reaction of this compound with aryl bromides led to β-arylated products with regioselectivities exceeding 89% under optimized conditions .

| Reaction Type | Substrate | Regioselectivity (%) | Yield (%) |

|---|---|---|---|

| C–H Arylation | 4-Bromobenzonitrile | 89 | 60 |

This method highlights the compound's utility in generating diverse pyrazole derivatives efficiently.

Development of PDE10A Inhibitors

Research involving 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester has shown its application in synthesizing phosphodiesterase 10A inhibitors. These inhibitors are promising candidates for treating neurological disorders due to their role in modulating cyclic nucleotide levels .

Synthesis of Histone Demethylase Inhibitors

Another significant application is its use in synthesizing inhibitors targeting histone lysine demethylases (KDM4 and KDM5), which are involved in epigenetic regulation and cancer progression. The incorporation of the isopropylpyrazole moiety enhances the biological activity of these compounds .

Mécanisme D'action

The mechanism of action of 1-Isopropylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

1-Isopropylpyrazole can be compared with other pyrazole derivatives, such as:

1-Methylpyrazole: Similar in structure but with a methyl group instead of an isopropyl group. It is used as an antidote for methanol poisoning.

3,5-Dimethylpyrazole: Contains two methyl groups at positions 3 and 5 of the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .

Activité Biologique

1-Isopropylpyrazole is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences, due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound (C6H10N2) is characterized by its pyrazole ring with an isopropyl group at the 1-position. This structural feature contributes to its unique biological properties. The compound's molecular formula is represented as follows:

This compound exhibits various mechanisms of action, primarily as a kinase inhibitor. Research has shown that it interacts with specific kinases involved in cell signaling pathways, which can lead to apoptosis in cancer cells. For instance, one study highlighted its role as an inhibitor of the Akt1 kinase, demonstrating an IC50 value of 1.3 nM, indicating potent antiproliferative activity against several cancer cell lines including HCT116 colon cancer cells .

Table 1: Biological Activity Summary of this compound

| Activity | IC50 Value | Target | Cell Line |

|---|---|---|---|

| Akt1 Inhibition | 1.3 nM | Akt1 | HCT116 |

| Apoptosis Induction | - | - | Various Cancer Cell Lines |

| Cell Cycle Arrest | - | - | HCT116 |

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various studies. Key parameters include clearance rates, volume of distribution, and half-life across different species:

Table 2: Pharmacokinetic Profile

| Species | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Bioavailability (%) | Half-life (h) |

|---|---|---|---|---|

| Mouse | 1.87 | 1.08 | 54 | 0.55 |

| Rat | 1.54 | 1.53 | 88 | 0.97 |

| Dog | 0.84 | 0.74 | 126 | 0.70 |

| Human Prediction | ~0.88 | ~0.85 | ~70 | ~0.70 |

This data indicates that while the compound shows promising bioavailability and distribution, its short half-life may limit its therapeutic applications unless modified for improved stability.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of substituted pyrazoles, including derivatives of this compound. A notable study identified that modifications to the pyrazole structure could enhance potency against specific kinases while maintaining low toxicity profiles .

In another investigation, researchers explored the effects of isopropyl substitutions on the biological activity of pyrazoles, finding that such modifications can significantly alter their interaction with target proteins . These findings suggest that further structural optimization could lead to more effective therapeutic agents.

Propriétés

IUPAC Name |

1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-6(2)8-5-3-4-7-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMVTDVBEDVFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541637 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18952-87-9 | |

| Record name | 1-Isopropyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18952-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 4-iodo-substituted pyrazoles?

A1: The synthesis of 4-iodo-substituted pyrazoles is important because these compounds serve as valuable intermediates in the creation of diverse pyrazole derivatives. The iodine atom at the 4-position can undergo various chemical transformations, enabling the introduction of different functional groups and the construction of more complex molecules. This versatility makes 4-iodo-substituted pyrazoles useful building blocks in organic synthesis, particularly in medicinal chemistry for drug discovery. []

Q2: How effective is the iodination reaction in producing 1-Isopropyl-4-iodopyrazole?

A2: The iodination of 1-Isopropylpyrazole using the KI-KIO3 system in a heterophase medium (H2O/CHCl3 (CCl4)) with H2SO4 additives has been shown to be highly efficient. The reported yield for 1-Isopropyl-4-iodopyrazole is within the range of 80-97%, indicating a successful and high-yielding synthetic route for this specific derivative. []

Q3: Why is the heterophase medium important for this iodination reaction?

A3: The use of a heterophase medium, specifically H2O/CHCl3 (CCl4), is crucial for the efficient iodination of pyrazoles, including this compound. This is because the reactants and products have different solubilities in the two phases. The pyrazole substrate is typically more soluble in the organic phase (CHCl3 or CCl4), while the KI-KIO3 iodinating system resides in the aqueous phase. This phase separation facilitates the reaction by bringing the reactants into closer proximity at the interface while also preventing unwanted side reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.